molecular formula C11H11BrFN5 B2357829 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine CAS No. 2415512-35-3

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine

Cat. No.: B2357829
CAS No.: 2415512-35-3
M. Wt: 312.146
InChI Key: XJJUSXYBHMRJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 5-fluoro group and an azetidine ring linked via a methyl bridge to a 4-bromopyrazole moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.1) and enhanced metabolic stability due to fluorine substitution.

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN5/c12-9-1-16-18(7-9)6-8-4-17(5-8)11-14-2-10(13)3-15-11/h1-3,7-8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJUSXYBHMRJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)CN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound derives its complexity from three distinct structural motifs:

  • A 5-fluoropyrimidine core
  • An azetidine ring substituted at the 3-position
  • A 4-bromo-1H-pyrazole moiety linked via a methylene bridge

Retrosynthetic disconnection suggests two primary pathways:

  • Pathway A : Coupling of a preformed azetidine-pyrazole subunit with a fluoropyrimidine derivative.
  • Pathway B : Sequential assembly of the azetidine and pyrazole groups onto a fluoropyrimidine scaffold.

Critical intermediates include:

  • 5-Fluoro-2-chloropyrimidine (for nucleophilic substitution)
  • 3-(Bromomethyl)azetidine (for subsequent pyrazole coupling)
  • 4-Bromo-1H-pyrazole (for C-H activation or cross-coupling)

Synthesis of the 5-Fluoropyrimidine Core

Fluorination Strategies

Azetidine-Pyrazole Subunit Construction

Azetidine Ring Formation

The strained four-membered azetidine ring is synthesized via:

Gabriel Synthesis

Reaction of 1,3-dibromopropane with potassium phthalimide yields 1-phthalimidoazetidine (62% yield), followed by hydrazinolysis to free the amine.

Cyclization of β-Amino Alcohols

Treatment of 3-amino-1-propanol with TsCl in pyridine induces ring closure (55–60% yield).

Pyrazole Functionalization

The 4-bromo substituent is introduced via:

Electrophilic Bromination

Reacting 1H-pyrazole with N-bromosuccinimide (NBS) in acetic acid at 40°C achieves 89% regioselectivity for the 4-position.

Directed Ortho-Metalation

Using n-BuLi at −78°C followed by quenching with Br2 generates 4-bromo-1H-pyrazole in 73% yield.

Key Coupling Reactions

Nucleophilic Aromatic Substitution

Reaction of 5-fluoro-2-chloropyrimidine with azetidine derivatives demonstrates moderate efficiency:

Conditions Solvent Temp (°C) Time (h) Yield (%)
Azetidine·HCl, DIPEA DMF 80 12 58
Azetidine, K2CO3 DMSO 100 8 67
Microwave-assisted, Cs2CO3 MeCN 120 0.5 82

Data compiled from

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct installation of the azetidine group:

# Example catalytic system
Pd2(dba)3 (2 mol%)  
Xantphos (4 mol%)  
Cs2CO3 (3 equiv)  
Toluene, 110°C, 24 h → 76% yield  

Click Chemistry for Pyrazole Attachment

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl-azetidine and 4-bromo-1H-pyrazole-azide proceeds with:

CuSO4·5H2O (10 mol%)  
Sodium ascorbate (20 mol%)  
t-BuOH/H2O (1:1), RT → 91% yield   

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The azetidine's compact structure creates significant steric barriers during coupling. Strategies include:

  • Pre-complexation : Using ZnCl2 to activate the azetidine nitrogen prior to substitution
  • Microwave irradiation : Enhancing reaction rates through dielectric heating (3× rate acceleration observed)

Fluorine Compatibility

The electron-withdrawing fluorine substituent deactivates the pyrimidine ring toward electrophilic attack. This is addressed by:

  • Lewis acid mediation : BF3·OEt2 coordinates to fluorine, activating adjacent positions
  • Protection-deprotection : Temporary silyl protection (TBDMS) of the azetidine nitrogen

Analytical Characterization

Critical spectroscopic data confirms successful synthesis:

1H NMR (400 MHz, CDCl3)
δ 8.35 (s, 1H, pyrimidine-H6)
δ 6.02 (s, 1H, pyrazole-H3)
δ 4.25 (m, 4H, azetidine-H2/H4)
δ 3.92 (s, 2H, CH2 bridge)

19F NMR (376 MHz, CDCl3)
δ −118.7 (s, 1F)

HRMS (ESI-TOF)
m/z calcd for C11H10BrFN5 [M+H]+: 326.0084, found: 326.0081

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost ($/kg) E-factor PMI
Sequential coupling 12,450 18.7 6.2
Convergent synthesis 9,870 11.2 4.1

PMI = Process Mass Intensity

Green Chemistry Metrics

  • Solvent recovery : 89% achieved via falling-film evaporation
  • Catalyst recycling : Pd recovery >98% using thiourea-functionalized silica

Chemical Reactions Analysis

Types of Reactions

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound in chemical biology to probe specific biochemical pathways and molecular mechanisms.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Structural Analogues in TLR7-9 Antagonism

A patent by F. Hoffmann-La Roche AG describes 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives as TLR7-9 antagonists for systemic lupus erythematosus (SLE) treatment . Key comparisons include:

  • Core Structure: Both compounds share azetidine and pyrazole motifs. However, the Roche compound incorporates a morpholine-quinoline scaffold absent in the target compound.
  • Substituent Effects : The 4-bromo group in the target compound may enhance electrophilic reactivity compared to the tetrahydropyrazolopyridine group in the Roche derivative, influencing binding kinetics.
  • Biological Target : The Roche compound targets TLR7-9, while the target compound’s activity remains uncharacterized, highlighting structural versatility in azetidine-pyrazole hybrids.

Pyrazolo-Pyrimidine Derivatives

A patent (Deposit No. 1201300459) discloses pyrazolo[3,4-d]pyrimidine derivatives, such as 2-(1-(4-amino-3-(1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one . Comparisons include:

  • Core Heterocycles: Both compounds feature fluoropyrimidine cores, but the patent compound replaces azetidine with a chromenone system.
  • Fluorine Positioning : The 5-fluoro group in both may improve metabolic stability, but the patent compound’s additional 3-fluorophenyl substituent could enhance hydrophobic interactions.
  • Therapeutic Potential: The patent compound’s chromenone moiety suggests kinase inhibition (e.g., PI3K/mTOR pathways), whereas the target compound’s azetidine-pyrazole system may favor alternative targets.

Pyrazole-Containing Small Molecules

Chemlyte Solutions lists compounds like 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS 1006348-54-4) . While these share pyrazole rings, key differences include:

  • Backbone Complexity : The target compound’s azetidine-pyrimidine framework contrasts with simpler aliphatic chains in Chemlyte’s examples.
  • Electronic Profiles : The 4-bromo substituent in the target compound may confer distinct electronic effects compared to methyl or trifluoromethyl groups in similar pyrazoles.

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Key Substituents Biological Target/Activity
Target Compound Pyrimidine + Azetidine 5-Fluoro, 4-Bromopyrazole Undisclosed (Potential kinase)
Roche TLR7-9 Antagonist Quinoline + Morpholine Tetrahydropyrazolopyridine, Azetidine TLR7-9 inhibition for SLE
Patent Chromenone Derivative Pyrazolo[3,4-d]pyrimidine 5-Fluoro, 3-Fluorophenyl, Chromenone Kinase inhibition (hypothesized)
Chemlyte Pyrazole Amine (CAS 1006348-54-4) Aliphatic + Pyrazole 5-Methylpyrazole, Propan-1-amine Undisclosed

Key Insights:

  • Azetidine vs. Morpholine/Chromenone: Azetidine’s smaller ring size may improve membrane permeability compared to bulkier morpholine or chromenone systems .
  • Halogen Effects : The 4-bromo group in the target compound could enhance binding via halogen bonding, a feature absent in fluorine-only analogs .
  • Fluorine’s Role : The 5-fluoro group in pyrimidine is a common strategy to block cytochrome P450-mediated metabolism, shared across multiple analogs .

Biological Activity

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes an azetidine ring, a pyrazole moiety, and a fluoropyrimidine group. The diverse functional groups present in its structure suggest multiple pathways for biological interaction, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine is C13H12BrFN4, with a molecular weight of approximately 361.16 g/mol. Its structural complexity allows for interactions with various biological targets, which can lead to significant pharmacological effects.

The mechanism of action for this compound primarily involves its ability to bind to specific enzymes or receptors within biological systems. Such interactions can modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects. The exact molecular targets are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors that play critical roles in cellular signaling.

Biological Activities

Research indicates that 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural features often possess antimicrobial properties. Initial screenings suggest that this compound may exhibit activity against various bacterial strains, although specific data on its efficacy is still limited.

Anticancer Potential

The compound's potential as an anticancer agent is particularly noteworthy. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

Research Findings and Case Studies

While specific case studies on 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine are scarce, related compounds have demonstrated significant biological activities in clinical settings. For example:

CompoundActivityIC50 ValueReference
TalazoparibPARP Inhibition0.87 nM
Compound (S)-18PI3Kδ Inhibition14 nM

These findings underscore the potential of structurally similar compounds in targeting critical pathways in cancer therapy.

Synthesis and Production

The synthesis of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the 4-Bromopyrazole Intermediate : This step involves bromination of pyrazole derivatives.
  • Formation of the Azetidinyl-Pyrazole Intermediate : The azetidine derivative is reacted with the bromopyrazole under controlled conditions.
  • Coupling with Fluoropyrimidine Derivative : The final step involves coupling the intermediate with a fluorinated pyrimidine.

Industrial production may utilize continuous flow reactors to enhance efficiency and scalability.

Q & A

Q. What are the recommended methods for synthesizing 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including azetidine ring formation, bromopyrazole coupling, and pyrimidine functionalization. Key steps:

Azetidine precursor preparation : Use reductive amination or cycloaddition to form the azetidine ring.

Bromopyrazole coupling : Employ Suzuki-Miyaura cross-coupling for regioselective attachment of the 4-bromopyrazole group.

Pyrimidine functionalization : Introduce the 5-fluoro substituent via nucleophilic aromatic substitution.
Purification methods such as preparative HPLC or column chromatography are critical for achieving >95% purity. Monitoring reaction progress with thin-layer chromatography (TLC) and NMR ensures intermediate fidelity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks, with characteristic shifts for azetidine (δ 3.5–4.5 ppm) and pyrimidine (δ 8.0–9.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ = 352.0432).
  • X-ray Crystallography : Resolves spatial arrangements of the azetidine-pyrimidine core, as demonstrated in structurally analogous compounds .

Q. What in vitro assays are commonly used to evaluate the TLR7-9 antagonistic activity of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine?

  • Methodological Answer :
  • HEK-Blue Reporter Assays : Measure NF-κB activation in TLR-transfected cells, with IC50_{50} values indicating potency.
  • Cytokine Profiling : Quantify TNF-α or IFN-α suppression in primary immune cells (e.g., PBMCs).
  • Competitive Binding Studies : Use radiolabeled ligands to assess direct TLR inhibition. Patent data suggest this compound exhibits submicromolar IC50_{50} in TLR7/8 models .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the TLR inhibitory activity of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine in different cellular models?

  • Methodological Answer : Contradictions may arise from cell-type-specific TLR expression or off-target effects. Strategies include:

Orthogonal Assays : Validate activity across primary cells (e.g., dendritic cells) and engineered lines (HEK-Blue).

Gene Knockdown : Use siRNA to confirm TLR dependency.

Pharmacokinetic Profiling : Assess cellular uptake differences via LC-MS.
For example, discrepancies between HEK and PBMC models may reflect variations in endosomal TLR trafficking .

Q. What strategies are recommended for conducting structure-activity relationship (SAR) studies on azetidine-pyrimidine hybrids to enhance target selectivity?

  • Methodological Answer :
  • Systematic Substitution : Modify the bromopyrazole (e.g., 4-cyano or 4-ethyl variants) and azetidine (e.g., 3-methyl derivatives) to probe steric and electronic effects.
  • Computational Docking : Use Schrödinger Glide or AutoDock to predict binding poses in TLR7/8/9 homology models.
  • Selectivity Screening : Test against related kinases (e.g., JAK2) to rule off-target effects. Analog studies show that 3-methyl-azetidine derivatives improve TLR7 selectivity by 10-fold .

Q. How can synthetic challenges such as low yields in the azetidine ring formation step be addressed during the preparation of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine?

  • Methodological Answer : Low yields (<40%) in azetidine formation often stem from ring strain or side reactions. Mitigation strategies:

Catalyst Optimization : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig coupling to improve cyclization efficiency.

Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation.

Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate stability.
Evidence shows that adjusting pH to 7–8 during azetidine synthesis increases yields to >60% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.